1-Cyclopropyl-2-methylpropan-1-one

描述

Molecular Structure and Nomenclature

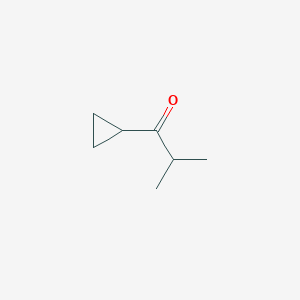

The molecular structure of this compound is defined by the molecular formula Carbon seven Hydrogen twelve Oxygen one, corresponding to a molecular weight of 112.17 atomic mass units. The compound's structural framework consists of a ketone carbon bonded to both a cyclopropyl group and an isopropyl group, creating a distinctive molecular architecture that combines ring strain with branched alkyl substitution.

Table 1: Structural Identifiers for this compound

| Property | Value |

|---|---|

| Molecular Formula | Carbon seven Hydrogen twelve Oxygen one |

| Molecular Weight | 112.17 atomic mass units |

| Chemical Abstracts Service Registry Number | 6704-20-7 |

| Simplified Molecular Input Line Entry System | Carbon Carbon left parenthesis Carbon right parenthesis Carbon left parenthesis equals Oxygen right parenthesis Carbon one Carbon Carbon one |

| International Chemical Identifier Key | CKABARUORCUAGG-UHFFFAOYSA-N |

| Exact Mass | 112.08900 |

| Logarithm of Partition Coefficient | 1.62150 |

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. Alternative nomenclature systems recognize the compound under several synonymous names, including isobutyrylcyclopropan, cyclopropyl isopropyl ketone, and 1-propanone-1-cyclopropyl-2-methyl. The structural complexity arises from the combination of the three-membered cyclopropyl ring, which introduces significant ring strain estimated at approximately 27.5 kilocalories per mole, with the branched isopropyl substituent that provides steric hindrance around the ketone functionality.

Collision cross section measurements have been determined for various ionization adducts of the compound, providing valuable insights into its three-dimensional structure in the gas phase. The protonated molecular ion exhibits a predicted collision cross section of 122.8 square angstroms, while the sodium adduct shows a value of 131.5 square angstroms, reflecting the compound's compact molecular structure and the influence of different cationization processes on molecular conformation.

Historical Context and Discovery

The historical development of cyclopropyl ketone chemistry traces back to the late nineteenth century, with the first preparation of cyclopropyl methyl ketone achieved in 1887 through thermal decomposition of acetylcyclopropanecarboxylic acid. This pioneering synthesis established the foundational methodology for accessing cyclopropyl-containing ketone structures, although the harsh reaction conditions and limited substrate scope restricted early applications of this approach.

The evolution of synthetic methodologies for preparing this compound specifically has followed the broader development of cyclopropanation chemistry throughout the twentieth century. Early synthetic attempts focused on direct acylation approaches, but these methods suffered from low yields and difficult purification procedures. The breakthrough in efficient synthesis came with the development of more sophisticated organometallic reagents and improved understanding of cyclopropyl group reactivity patterns.

Modern synthetic approaches to this compound have been developed in response to increasing demand for this compound as a pharmaceutical intermediate. The compound has gained particular significance as an impurity standard in the synthesis of prasugrel, an important antiplatelet medication, where it is designated as Prasugrel Impurity 25. This application has driven the development of more efficient and scalable synthetic methodologies that can provide the compound with the high purity requirements necessary for pharmaceutical quality control applications.

The historical timeline of cyclopropyl ketone research demonstrates a clear evolution from fundamental synthetic methodology development to specialized applications in pharmaceutical chemistry. Early work focused primarily on establishing reliable synthetic routes, while contemporary research emphasizes mechanistic understanding and the development of new reactivity patterns that exploit the unique properties of the cyclopropyl moiety.

Significance in Organic Chemistry Research

The significance of this compound in contemporary organic chemistry research stems from its role as both a synthetic target and a mechanistic probe for understanding cyclopropane reactivity. Recent computational and experimental studies have revealed that cyclopropyl ketones exhibit enhanced reactivity in radical-mediated transformations due to the stabilization provided by both the ketyl radical formation and the relief of ring strain upon cyclopropane fragmentation.

Table 2: Recent Research Applications of this compound

| Research Area | Key Findings | Reference Year |

|---|---|---|

| Samarium-catalyzed coupling reactions | Enhanced reactivity compared to conventional ketones | 2024 |

| Phosphine-catalyzed ring-opening reactions | Unique chemoselectivity patterns observed | 2024 |

| Stereoselective hydride reduction | Conformational control of stereoselectivity | 2003 |

| Density functional theory calculations | Bisected s-cis conformer stability | 2003 |

Contemporary research has focused extensively on the use of this compound and related compounds in catalytic formal three plus two cycloaddition reactions. These studies have demonstrated that alkyl cyclopropyl ketones, including the specific compound under investigation, undergo efficient coupling with various unsaturated partners under samarium diiodide catalysis. The research has revealed that primary alkyl cyclopropyl ketones typically react more rapidly than their secondary counterparts, with reaction rates influenced by steric hindrance around the ketone carbonyl group.

Mechanistic investigations using density functional theory calculations have provided detailed insights into the conformational preferences and electronic properties of this compound. These computational studies have established that the compound adopts preferentially a bisected s-cis conformation, where the cyclopropyl ring is oriented to minimize steric interactions with the isopropyl substituent. The stability of this conformation directly influences the stereochemical outcome of hydride reduction reactions, with more stable bisected s-cis conformers leading to higher stereoselectivity.

The compound has also emerged as an important model system for understanding phosphine-catalyzed ring-opening reactions of cyclopropyl ketones. Recent computational investigations have elucidated the mechanism of these transformations, revealing a complex pathway involving nucleophilic ring-opening, intramolecular Michael addition, proton transfer, and Wittig reaction steps. These studies have provided fundamental insights into the origin of chemoselectivity in phosphine-catalyzed reactions and have guided the development of new synthetic methodologies.

属性

IUPAC Name |

1-cyclopropyl-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5(2)7(8)6-3-4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKABARUORCUAGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505827 | |

| Record name | 1-Cyclopropyl-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6704-20-7 | |

| Record name | 1-Cyclopropyl-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials and Intermediates

α-Alkoxy p-chlorobenzyl phosphonate (Intermediate II) : This is a key phosphonate intermediate prepared according to established literature protocols (e.g., Justus Liebigs Annalen der Chemie (1977), JOC (1991), Synthesis (1984), Organic Letters (2009), Tetrahedron Letters (2008)).

Cyclopropyl methyl ketone : Serves as the cyclopropyl-containing ketone building block.

Derivative of alkoxy propylene (Intermediate III) : Formed via the HWE reaction between Intermediate II and cyclopropyl methyl ketone.

Horner-Wadsworth-Emmons Reaction

The α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone undergo the HWE reaction in the presence of a base.

Reaction conditions:

- Temperature: 0°C to 40°C (preferably 10°C to 30°C)

- Reaction time: 2 to 8 hours

The product is the alkoxy propylene derivative (III), an intermediate for further hydrolysis.

Hydrolysis to Target Ketone

The alkoxy propylene derivative (III) is hydrolyzed under acidic conditions to yield 1-Cyclopropyl-2-methylpropan-1-one.

Acid catalysts used include hydrochloric acid (preferred), sulfuric acid, acetic acid, phosphoric acid, or potassium dihydrogen phosphate.

Reaction medium: Water or a mixture of water with organic solvents such as methanol, ethanol, isopropanol, tert-butanol, dichloromethane, dichloroethane, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide, or toluene.

Hydrolysis conditions:

- Temperature: 20°C to 40°C

- Reaction time: 3 to 10 hours

Reaction Conditions and Parameters

| Step | Reagents/Intermediates | Conditions | Notes |

|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) | α-Alkoxy p-chlorobenzyl phosphonate (II), cyclopropyl methyl ketone | 0–40°C (preferably 10–30°C), 2–8 hours | Base-mediated reaction forming alkoxy propylene derivative (III) |

| Hydrolysis | Alkoxy propylene derivative (III), acid (HCl preferred) | 20–40°C, 3–10 hours | Acidic hydrolysis to yield this compound |

Research Findings and Analytical Data

NMR Characterization : The intermediates and final product are characterized by ^1H NMR spectroscopy to confirm structure and purity.

For example, the alkoxy propylene derivatives show characteristic signals:

- Cyclopropyl protons: δ 0.10–0.40 ppm (multiplet, 4H)

- Methyl groups: δ ~1.7 ppm (singlet, 3H)

- Alkoxy protons: δ 3.5–4.0 ppm (singlet or quartet depending on alkyl group)

- Aromatic protons: δ 7.18–7.22 ppm (multiplet, 4H)

These data confirm the successful formation of the key intermediates en route to the target ketone.

Summary of Preparation Route

| Step Number | Reaction Type | Starting Material(s) | Product/Intermediate | Key Conditions |

|---|---|---|---|---|

| 1 | Preparation of phosphonate | p-Chlorobenzyl derivatives | α-Alkoxy p-chlorobenzyl phosphonate (II) | Literature methods (1977–2009) |

| 2 | Horner-Wadsworth-Emmons | Intermediate II + cyclopropyl methyl ketone | Alkoxy propylene derivative (III) | Base, 0–40°C, 2–8 h |

| 3 | Acidic hydrolysis | Intermediate III | This compound | Acid (HCl preferred), 20–40°C, 3–10 h |

化学反应分析

1-Cyclopropyl-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

科学研究应用

Structural Information

- Molecular Formula :

- Molecular Weight : 112.17 g/mol

- SMILES Notation : CC(C)C(=O)C1CC1

- InChIKey : CKABARUORCUAGG-UHFFFAOYSA-N

Organic Synthesis

1-Cyclopropyl-2-methylpropan-1-one serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, making it useful in the creation of more complex molecules. Researchers have utilized this compound to develop novel synthetic routes for pharmaceuticals and agrochemicals.

Material Science

In material science, this compound can be used as a precursor for polymers and other materials. The cyclopropyl group can impart unique mechanical and thermal properties to materials, making them suitable for specialized applications.

Case Studies and Research Findings

While comprehensive literature specifically detailing case studies involving this compound is sparse, related studies provide insights into its potential applications:

Example Case Studies

- Synthesis of Cyclopropyl Ketones : Research has demonstrated methods for synthesizing cyclopropyl ketones like this compound through various catalytic processes. These methods highlight the compound's utility in generating complex organic structures.

- Biological Activity Screening : Preliminary screenings of structurally similar compounds have indicated possible antimicrobial and anti-inflammatory activities, suggesting that this compound may warrant further investigation in these areas.

作用机制

The mechanism of action of 1-Cyclopropyl-2-methylpropan-1-one involves its interaction with specific molecular targets. The cyclopropyl group is known to impart unique reactivity, allowing the compound to participate in various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its ability to undergo diverse chemical reactions makes it a versatile compound in research .

相似化合物的比较

Comparison with Structurally Similar Compounds

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Molecular Formula : C₁₂H₁₃ClO

Key Differences :

- Substituent : Replaces the isopropyl group with a 4-chlorophenyl moiety.

- Steric Profile: The planar aromatic ring introduces distinct steric and electronic interactions compared to the aliphatic isopropyl group in the target compound.

1-Cyclopropyl-1-methoxypropan-2-one

Molecular Formula : C₇H₁₂O₂

Key Differences :

- Functional Group : A methoxy group replaces the methyl group adjacent to the carbonyl.

- Electronic Effects : The electron-donating methoxy group may stabilize the carbonyl via resonance, reducing electrophilicity compared to the target compound.

- Steric Effects: The methoxy group’s smaller size (vs.

| Property | This compound | 1-Cyclopropyl-1-methoxypropan-2-one |

|---|---|---|

| Molecular Formula | C₇H₁₂O | C₇H₁₂O₂ |

| Key Substituents | Cyclopropyl, isopropyl | Cyclopropyl, methoxy |

| Reactivity | High electrophilicity | Reduced electrophilicity |

4-(Cyclopropylcarbonyl)phenol

Molecular Formula : C₁₀H₁₀O₂ (inferred from )

Key Differences :

- Functional Group: A phenolic hydroxyl group replaces the isopropyl group.

- Acidity: The hydroxyl group increases acidity (pKa ~10) compared to the non-acidic target compound.

Mechanistic Insights and Research Findings

Enantioselectivity in Organocatalytic Reductions

This compound demonstrates 91% enantiomeric excess (ee) in asymmetric reductions, outperforming other ketones with sterically similar substituents (e.g., p-methoxy-p'-nitro-benzophenone: 81% ee) . This high selectivity is attributed to:

- Cyclopropyl Ring Effects: The ring’s strain and conjugation with the carbonyl group may stabilize transition states through hyperconjugation or non-covalent interactions.

- Steric vs. Electronic Balance : Despite similar steric bulk between cyclopropyl and isopropyl groups, electronic differences (e.g., cyclopropyl’s σ-acceptor nature) enhance stereochemical control .

Contrast with Unbranched Aliphatic Ketones

Unbranched aliphatic ketones (e.g., pentan-2-one) exhibit poor enantioselectivity in similar reductions, highlighting the necessity of branched substituents to create a chiral environment .

生物活性

1-Cyclopropyl-2-methylpropan-1-one (also known as cyclopropyl ketone) is an organic compound with a unique cyclopropyl structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 98.15 g/mol. Its structure features a cyclopropyl group attached to a branched alkyl chain, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyclopropyl moiety is known to enhance binding affinity and selectivity towards biological targets, which may lead to increased therapeutic efficacy.

- Enzyme Interaction : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating that this compound may also exhibit neuroprotective effects, particularly in conditions like stroke or neurodegenerative diseases .

Pharmacological Applications

The unique structural characteristics of this compound make it a candidate for various pharmacological applications:

- Potential Drug Candidate : Due to its ability to interact with specific receptors, it is being investigated as a potential drug candidate for treating neurodegenerative diseases and other conditions requiring neuroprotection .

- Metabolic Stability : The cyclopropyl group can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes, potentially leading to improved drug stability and reduced drug-drug interactions (DDIs) .

Study on Neuroprotective Properties

A study investigated the neuroprotective effects of a structurally similar compound, amido-piperizine 1, which demonstrated significant neuroprotective properties against glutamate excitotoxicity and oxidative stress in vitro. This study highlighted the potential for cyclopropyl-containing compounds to promote neurite outgrowth and enhance central nervous system (CNS) repair mechanisms .

Metabolism Studies

Research on the metabolism of cyclopropyl groups indicates that they can be advantageous in drug design. For instance, the incorporation of cyclopropyl moieties has been shown to divert metabolism away from harmful pathways, thus enhancing the pharmacokinetic profile of drugs . This suggests that this compound may similarly benefit from reduced oxidative metabolism.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Cyclopropyl-1-propanone | Lacks the methyl group at position 2 | Different reactivity due to absence of branching |

| 2-Methylcyclopropan-1-amine | Contains a methyl group on the cyclopropane ring | Exhibits different biological activities |

| Cyclopropyl isopropyl ketone | Similar structure but with an isopropyl substituent | Distinct reactivity patterns due to isopropyl group |

This table illustrates how structural variations influence biological activity and potential therapeutic applications.

常见问题

Q. What are the optimized synthetic routes for 1-cyclopropyl-2-methylpropan-1-one, and how do reaction parameters influence yield and purity?

The synthesis typically involves nucleophilic substitution of cyclopropylmethylamine with methyl iodide, followed by hydrochloric acid addition to form the hydrochloride salt . Key parameters include:

- Stoichiometric ratios (amine:alkylating agent) to minimize side products.

- Temperature control (e.g., 0–5°C for exothermic steps).

- Purification methods (recrystallization or column chromatography) to achieve >95% purity. Yield optimization may require iterative adjustments to solvent polarity (e.g., ethanol/water mixtures) and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- NMR : Use -NMR to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and ketone absence (no carbonyl signal). -NMR identifies the cyclopropyl carbons (δ 10–20 ppm) .

- IR : A strong absorption band near 1700–1750 cm indicates the ketone group. Cross-reference with databases (e.g., PubChem) and validate against synthetic intermediates to resolve ambiguities .

Intermediate Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The strained cyclopropane ring enhances reactivity:

- Nucleophilic attacks occur preferentially at the ketone group due to electron-deficient carbonyl carbon.

- Electrophilic substitutions may target the cyclopropane ring under acidic conditions, leading to ring-opening byproducts. Monitor reactions using TLC or GC-MS to track intermediates .

Q. What are the stability considerations for this compound under varying storage conditions?

- Temperature : Store at –20°C to prevent ketone degradation or cyclopropane ring strain release.

- Light : Protect from UV exposure to avoid photolytic cleavage of the cyclopropane ring.

- Moisture : Use desiccants to prevent hydrolysis of the hydrochloride salt form .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts or low yields)?

- Hypothesis testing : Systematically vary parameters (e.g., solvent, catalyst) to isolate contributing factors.

- Byproduct analysis : Use LC-MS or -NMR to identify impurities (e.g., oxidized or ring-opened derivatives).

- Replicate literature protocols with strict adherence to documented conditions to validate reproducibility .

Q. What strategies mitigate cyclopropane ring instability during derivatization reactions?

- Protecting groups : Temporarily block the ketone to prevent unwanted ring interactions.

- Mild reagents : Use LiAlH-EtO for reductions instead of strong acids/bases.

- Kinetic control : Conduct reactions at low temperatures (–78°C) to favor desired pathways over ring-opening .

Q. How should researchers address discrepancies in spectral data between synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。